4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a dichlorophenyl group, a thienopyrimidine core, and a phenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine typically involves multiple steps, starting with the preparation of the thienopyrimidine core. This can be achieved through a series of condensation reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors. The piperazine ring is then introduced through nucleophilic substitution reactions, where the dichlorophenyl group is attached to the piperazine nitrogen.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions (temperature, solvent, catalyst).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.
Biological Activity
The compound 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine is a member of the thieno[2,3-d]pyrimidine class, which has garnered attention for its potential therapeutic applications in various biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H19Cl2N5S
- Molecular Weight : 408.36 g/mol
- SMILES Notation :
CC1=NC(=S)N(C(=C1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(CN4CCN(CC4)C5=CC=C(C=C5)Cl)=N
Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit multiple mechanisms of action:
- Dopamine Receptor Modulation : The piperazine moiety is known to interact with dopamine receptors, particularly D2 and D3 subtypes, which are implicated in the treatment of psychiatric disorders such as schizophrenia and depression .
- Antitumor Activity : Studies have shown that derivatives of thieno[2,3-d]pyrimidines can induce apoptosis in cancer cells by inhibiting tubulin polymerization. This mechanism is crucial for disrupting mitotic processes in rapidly dividing cells .
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Study 1: Antitumor Activity
A study investigated the effects of thieno[2,3-d]pyrimidine derivatives on breast cancer cell lines. The compound demonstrated potent cytotoxicity with an EC50 value of 0.004 µM against T47D cells. The mechanism involved the induction of apoptosis through inhibition of tubulin polymerization, highlighting its potential as an anticancer agent .
Case Study 2: Neuropharmacological Effects
In a behavioral study using rodent models, the compound exhibited significant antidepressant effects. Mice treated with the compound showed reduced immobility in forced swim tests compared to controls, suggesting its potential utility in treating depression through modulation of dopaminergic pathways .
Properties
Molecular Formula |
C23H20Cl2N4S |
---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C23H20Cl2N4S/c1-15-20(16-5-3-2-4-6-16)21-22(26-14-27-23(21)30-15)29-11-9-28(10-12-29)17-7-8-18(24)19(25)13-17/h2-8,13-14H,9-12H2,1H3 |
InChI Key |
VNEPJIIVVTYOPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N=CN=C2S1)N3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.